molecular formula C23H22N4O2 B11017609 3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]quinazolin-4(3H)-one

3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]quinazolin-4(3H)-one

Cat. No.: B11017609
M. Wt: 386.4 g/mol
InChI Key: WAEPSLVXKSJGGB-UHFFFAOYSA-N
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Description

3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core linked to a tetrahydropyridoindole moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the tetrahydropyridoindole moiety through a series of condensation and cyclization reactions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially enhancing its biological activity.

    Substitution: Substitution reactions can introduce new substituents to the quinazolinone or tetrahydropyridoindole moieties, allowing for the exploration of structure-activity relationships.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of analogs with varying biological activities.

Scientific Research Applications

3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]quinazolin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]quinazolin-4(3H)-one is unique due to the combination of the quinazolinone and tetrahydropyridoindole moieties, which may confer synergistic effects and enhance its biological activity. This dual functionality makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

3-[4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butyl]quinazolin-4-one

InChI

InChI=1S/C23H22N4O2/c28-22(10-5-12-27-15-24-19-8-3-2-7-17(19)23(27)29)26-13-11-21-18(14-26)16-6-1-4-9-20(16)25-21/h1-4,6-9,15,25H,5,10-14H2

InChI Key

WAEPSLVXKSJGGB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCCN4C=NC5=CC=CC=C5C4=O

Origin of Product

United States

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